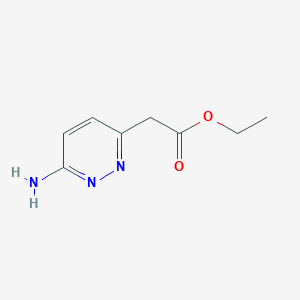
Ethyl 2-(6-aminopyridazin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-aminopyridazin-3-yl)acetate: is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of an ethyl ester group attached to a pyridazine ring, which is further substituted with an amino group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-aminopyridazin-3-yl)acetate typically involves the reaction of ethyl cyanoacetate with 6-aminopyridazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution and subsequent esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-aminopyridazin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6-aminopyridazin-3-yl)acetate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-aminopyridazin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 6-position of the pyridazine ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can also participate in interactions with hydrophobic pockets of receptors, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- Ethyl 2-(pyridazin-3-yl)acetate
- Ethyl 2-(6-aminopyridin-3-yl)acetate
- Ethyl 3-(6-aminopyridazin-3-yl)propanoate
Comparison: Ethyl 2-(6-aminopyridazin-3-yl)acetate is unique due to the presence of the amino group at the 6-position of the pyridazine ring, which imparts specific chemical and biological properties. Compared to Ethyl 2-(pyridazin-3-yl)acetate, the amino-substituted compound exhibits enhanced reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of biologically active molecules and a promising candidate for drug development.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 2-(6-aminopyridazin-3-yl)acetate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)5-6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3,(H2,9,11) |
InChI Key |
VXDNHEVDJNTBFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde](/img/structure/B11910536.png)
![7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)
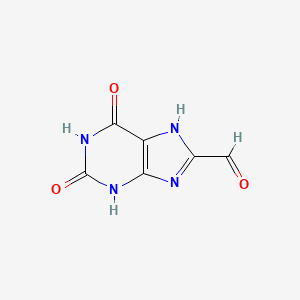
![3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)
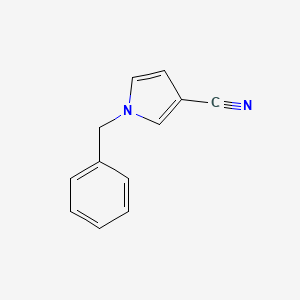
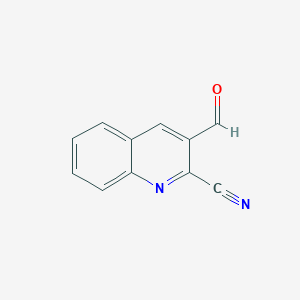
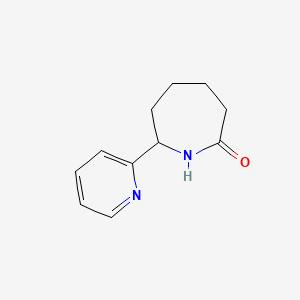
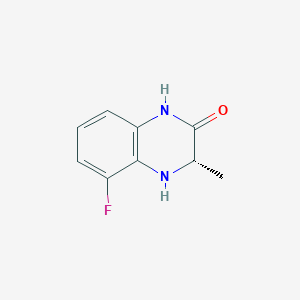

![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
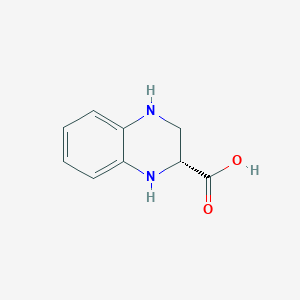
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
